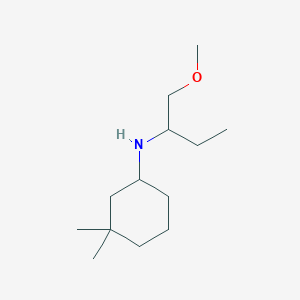

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-5-11(10-15-4)14-12-7-6-8-13(2,3)9-12/h11-12,14H,5-10H2,1-4H3 |

InChI Key |

JBEKCGSXERYGBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)NC1CCCC(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the dimethyl and amine groups through a series of substitution reactions. The methoxybutyl chain can be attached using a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxybutyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The amine group can be reduced to form a secondary or tertiary amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the amine group may produce a secondary amine.

Scientific Research Applications

N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its derivatives may have potential as bioactive compounds.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybutyl chain may also play a role in modulating the compound’s overall properties and interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

3,3-Dimethylcyclohexan-1-amine ()

- Molecular Formula : C₈H₁₇N

- Key Differences : Lacks the methoxybutan-2-yl substituent, making it simpler and less sterically hindered.

- Applications : Serves as a precursor for more complex amines (e.g., ).

N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine ()

- Molecular Formula: C₁₃H₂₇NO

- Key Differences : Ethoxypropyl substituent instead of methoxybutan-2-yl. The ethoxy group may slightly reduce hydrophobicity compared to the methoxybutan-2-yl chain.

- Synthesis : Likely prepared via nucleophilic substitution between 3,3-dimethylcyclohexan-1-amine and 3-ethoxypropyl halide.

- Applications : Used in pharmaceutical intermediates (e.g., discontinued status in suggests niche or exploratory use).

N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine ()

- Molecular Formula: C₁₃H₂₇NO

- Key Differences : Additional methyl group at the 5-position on the cyclohexane ring and a shorter methoxypropan-2-yl chain.

- Impact : Increased steric bulk may reduce reactivity in catalytic applications.

Substituent Variations on the Amine Group

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ()

- Structure : Contains aromatic thiophene and naphthalene groups instead of cyclohexane.

- Key Differences : The presence of π-conjugated systems (thiophene, naphthalene) enables applications in materials science, contrasting with the aliphatic focus of the target compound.

- Synthesis : Prepared via SN2 reaction between 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine and 1-fluoronaphthalene ().

2-Chloro-3-cyclohexyl-N-methylpropan-1-amine ()

- Structure : Chloro and cyclohexyl substituents on a propane backbone.

- Key Differences : Lack of methoxy group and cyclohexane ring methylation. The chlorine atom introduces electrophilic reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3,3-dimethylcyclohexanone with 1-methoxybutan-2-amine using sodium cyanoborohydride (NaBH3CN) in methanol under reflux. Purity (>95%) is achieved by column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amine and methoxy group connectivity, while X-ray crystallography resolves stereochemistry and cyclohexane ring conformation. For example, SHELX programs (e.g., SHELXL) are used for crystallographic refinement, leveraging high-resolution data (R-factor < 0.05) . Mass spectrometry (ESI-TOF) verifies molecular weight (theoretical: 227.36 g/mol; observed: 227.4 ± 0.1 g/mol) .

Q. What are the key physicochemical properties influencing its experimental handling?

- Methodological Answer : The compound’s logP (predicted: 2.8) and solubility in polar solvents (e.g., ethanol, DMSO) guide solvent selection for biological assays. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours, requiring storage at -20°C under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial methoxy orientation) arise from NMR coupling constants and NOE effects. Comparative analysis using density functional theory (DFT)-calculated NMR chemical shifts (B3LYP/6-311+G(d,p)) aligns experimental and theoretical data to validate configurations . Chiral HPLC (Chiralpak IA column) separates enantiomers, confirming optical purity .

Q. What computational strategies predict its pharmacological targets, and how do they align with experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) against serotonin (5-HT2A) and dopamine (D2) receptors predicts binding affinities (ΔG: -8.2 to -9.5 kcal/mol). In vitro radioligand displacement assays (IC50: 120 nM for 5-HT2A) validate these predictions. Discrepancies between computational and experimental Ki values may arise from solvation effects or receptor flexibility .

Q. What experimental designs mitigate confounding variables in CNS activity studies?

- Methodological Answer : In vivo behavioral assays (e.g., forced swim test for antidepressant activity) require controlled dosing (5–20 mg/kg, intraperitoneal) and strain-matched rodents (Sprague-Dawley rats). Pharmacokinetic profiling (LC-MS/MS) ensures brain penetration (Cmax: 1.2 µg/g at 30 min). Negative controls (vehicle) and positive controls (imipramine) reduce false positives .

Q. How do steric effects of the 3,3-dimethylcyclohexane ring influence reactivity in derivatization reactions?

- Methodological Answer : Steric hindrance from the dimethyl groups slows nucleophilic substitution at the amine. Kinetic studies (UV-Vis monitoring) show 50% slower acylation (with acetyl chloride) compared to non-methylated analogs. Microwave-assisted synthesis (100°C, 10 min) improves yields for bulky electrophiles .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to flammability (flash point: 85°C) and skin irritation risks (OECD 404 assay). Spills are neutralized with 5% acetic acid, followed by solidification with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.